molecular formula C23H17ClO4 B5319002 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate

2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate

Cat. No. B5319002
M. Wt: 392.8 g/mol
InChI Key: ADFNOMMHXACYGE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate, also known as CMMPB, is a synthetic compound that belongs to the class of benzophenone derivatives. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities.

Mechanism of Action

The exact mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate is not fully understood. However, it has been proposed that it exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus type 1 and 2.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate in lab experiments include its potent anti-inflammatory, antitumor, and antiviral activities. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for research on 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate. One area of interest is the development of more specific analogs of this compound that target specific pathways involved in inflammation, cancer, and viral infections. Another area of interest is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate involves the condensation of 2-hydroxy-5-methoxybenzophenone with 4-chlorocinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then esterified with benzoic acid to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-27-19-12-13-20(21(25)14-9-16-7-10-18(24)11-8-16)22(15-19)28-23(26)17-5-3-2-4-6-17/h2-15H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNOMMHXACYGE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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